Hydrogen-Bond Acceptor Count: Morpholine vs. Piperidine Analog – Impact on Polarity and Solubility
The morpholine-containing target compound possesses three hydrogen-bond acceptor (HBA) sites (two from the amide carbonyl and morpholine oxygen, one from the morpholine ring oxygen), whereas the direct piperidine analog (CAS 320424-01-9; 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine) has only two HBA sites (amide carbonyl and amide nitrogen), as the piperidine ring contributes no additional acceptor [1]. This one-acceptor difference increases the calculated TPSA from approximately 46 Ų (estimated for the piperidine analog, based on fragment contributions) to 57.8 Ų for the morpholine compound [1], which is expected to enhance aqueous solubility and reduce passive membrane permeability relative to the piperidine counterpart [2]. No experimental solubility or permeability data were identified for a direct head-to-head comparison.
| Evidence Dimension | Hydrogen-bond acceptor count and computed TPSA |
|---|---|
| Target Compound Data | HBA count = 3; TPSA = 57.8 Ų [1] |
| Comparator Or Baseline | Piperidine analog (CAS 320424-01-9): HBA count = 2 (estimated); TPSA ≈ 46 Ų (estimated from fragment-based calculation) |
| Quantified Difference | ΔHBA = +1; ΔTPSA ≈ +11.8 Ų (target – comparator). Both are computed or estimated values. |
| Conditions | In silico property calculation; PubChem computed descriptors. |
Why This Matters
A higher TPSA and additional H-bond acceptor predict improved aqueous solubility, which may be critical for biochemical assay compatibility at screening concentrations where the piperidine analog would be more prone to aggregation or precipitation.
- [1] PubChem Compound Summary for CID 1490438. Computed Properties: H-bond acceptor count = 3; TPSA = 57.8 Ų. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. (General principle relating TPSA to solubility and permeability.) View Source
